molecular formula C4H6F4O2 B1366371 1,2-Dimethoxy-1,1,2,2-tetrafluoroethane CAS No. 73287-23-7

1,2-Dimethoxy-1,1,2,2-tetrafluoroethane

Cat. No. B1366371
CAS RN: 73287-23-7
M. Wt: 162.08 g/mol
InChI Key: YUVROHVXUDSJJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dimethoxy-1,1,2,2-tetrafluoroethane is a chemical compound with the molecular formula C4H6F4O2 . It has an average mass of 162.083 Da and a monoisotopic mass of 162.030396 Da . It is also known by its IUPAC name, 1,1,2,2-Tetrafluoro-1,2-dimethoxyethane .


Molecular Structure Analysis

The molecular structure of 1,2-Dimethoxy-1,1,2,2-tetrafluoroethane consists of carbon ©, hydrogen (H), fluorine (F), and oxygen (O) atoms . The exact 3D structure can be viewed using specialized software .


Physical And Chemical Properties Analysis

1,2-Dimethoxy-1,1,2,2-tetrafluoroethane is a substance used in laboratory chemicals, the manufacture of substances, and scientific research and development . Its physical and chemical properties are not explicitly listed, but similar compounds like tetrafluoroethane have properties such as being colorless, nonflammable, and having a boiling point of -26.6°C .

Scientific Research Applications

Weak Hydrogen Bond Network Analysis

A study investigated the weak hydrogen bond network in 1,1,1,2-Tetrafluoroethane dimer using pulsed jet Fourier transform microwave spectroscopy, revealing a conformer stabilized through a network of C-H···F-C interactions. This research provides insights into the structural and energetic properties of tetrafluoroethane derivatives, demonstrating the importance of weak interactions in determining molecular configurations (Xiaolong Li et al., 2017).

Chemical and Electrochemical Studies

In another study, the reaction of thianthrene and phenoxathiin cation radicals with 2,3-dimethyl-2-butene was explored, showing the formation of a specific adduct with 1,1,1,2-tetrafluoroethane under certain conditions. This research underscores the potential of 1,2-Dimethoxy-1,1,2,2-tetrafluoroethane derivatives in facilitating unique chemical transformations (Bing Zhao et al., 2006).

Molecular Structure and Conformations

The molecular structure and conformations of 1,2-dimethoxy-3,3,4,4-tetrafluorocyclobut-1-ene were examined, highlighting the role of 1,2-Dimethoxy-1,1,2,2-tetrafluoroethane in influencing bond length variations and molecular geometry. This work contributes to understanding the structural dynamics of fluorinated cyclobutene derivatives (A. D. Richardson et al., 2010).

Electret Properties and Nanostructure-Property Relationships

Research on the electret properties of spin-coated Teflon-AF films, which involve derivatives of 1,2-Dimethoxy-1,1,2,2-tetrafluoroethane, demonstrates the material's potential in electrical insulation and dielectric applications. This study provides a basis for the development of advanced materials with specific electrical characteristics (P. Gunther et al., 1993).

Solvation Structure and Electrochemical Stability

A recent study focused on the solvation structure and electrochemical stability of lithium metal batteries using 1,2-Dimethoxyethane derivatives. It highlights how molecular design principles, such as steric hindrance, can enhance the performance of energy storage devices, underscoring the versatility of 1,2-Dimethoxy-1,1,2,2-tetrafluoroethane in advanced applications (Yuelang Chen et al., 2021).

Safety And Hazards

1,2-Dimethoxy-1,1,2,2-tetrafluoroethane is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding heat, sparks, open flames, and other ignition sources, and using only in well-ventilated areas . In case of contact with skin or eyes, or if inhaled, specific treatment and medical attention may be required .

properties

IUPAC Name

1,1,2,2-tetrafluoro-1,2-dimethoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F4O2/c1-9-3(5,6)4(7,8)10-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUVROHVXUDSJJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(OC)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70462919
Record name 1,2-Dimethoxytetrafluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70462919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dimethoxy-1,1,2,2-tetrafluoroethane

CAS RN

73287-23-7
Record name 1,2-Dimethoxytetrafluoroethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70462919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Dimethoxy-1,1,2,2-tetrafluoroethane
Reactant of Route 2
Reactant of Route 2
1,2-Dimethoxy-1,1,2,2-tetrafluoroethane
Reactant of Route 3
Reactant of Route 3
1,2-Dimethoxy-1,1,2,2-tetrafluoroethane
Reactant of Route 4
Reactant of Route 4
1,2-Dimethoxy-1,1,2,2-tetrafluoroethane
Reactant of Route 5
1,2-Dimethoxy-1,1,2,2-tetrafluoroethane
Reactant of Route 6
1,2-Dimethoxy-1,1,2,2-tetrafluoroethane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.